BAY-1316957

説明

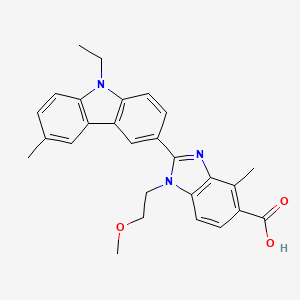

Structure

3D Structure

特性

IUPAC Name |

2-(9-ethyl-6-methylcarbazol-3-yl)-1-(2-methoxyethyl)-4-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3/c1-5-29-22-9-6-16(2)14-20(22)21-15-18(7-10-23(21)29)26-28-25-17(3)19(27(31)32)8-11-24(25)30(26)12-13-33-4/h6-11,14-15H,5,12-13H2,1-4H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXIZAPGGULPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C4=NC5=C(N4CCOC)C=CC(=C5C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BAY-1316957: A Deep Dive into its Mechanism of Action as a Selective EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1316957 is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R), a G-protein coupled receptor implicated in inflammatory and pain signaling pathways.[1][2] Developed as a potential non-hormonal treatment for endometriosis-associated pain, its mechanism of action centers on the specific blockade of the EP4 receptor, thereby mitigating the downstream effects of prostaglandin E2 (PGE2), a key inflammatory mediator. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Introduction to this compound and its Target: The EP4 Receptor

Endometriosis, a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, is often associated with debilitating pelvic pain.[2] Prostaglandin E2 (PGE2) is a key mediator of this pain and inflammation, and its effects are transduced through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is highly expressed in endometriotic lesions and plays a crucial role in pain sensitization and inflammation.

This compound is a novel benzimidazolecarboxylic acid derivative identified through high-throughput screening and subsequent structure-activity relationship (SAR) optimization.[3] It is designed to be a highly potent, specific, and selective antagonist of the hEP4-R, offering a targeted approach to alleviating endometriosis-associated pain with potentially fewer side effects than traditional hormonal therapies.

Core Mechanism of Action: Antagonism of the EP4 Receptor

The primary mechanism of action of this compound is its competitive antagonism of the EP4 receptor. By binding to the EP4 receptor, this compound prevents the binding of the endogenous ligand, PGE2. This blockade inhibits the activation of downstream signaling cascades that are responsible for the pro-inflammatory and nociceptive effects associated with endometriosis.

In Vitro Potency

Preclinical studies have demonstrated the high potency of this compound in blocking the human EP4 receptor.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | Human EP4 Receptor | Not Specified | 15.3[1] |

Table 1: In Vitro Potency of this compound

The Prostaglandin E2 - EP4 Receptor Signaling Pathway in Endometriosis

In endometriotic lesions, elevated levels of PGE2 activate the EP4 receptor, a Gs-protein coupled receptor. This activation initiates a signaling cascade that promotes inflammation, cell survival, and pain.

Caption: PGE2-EP4R signaling pathway and its inhibition by this compound.

Upon activation by PGE2, the EP4 receptor couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is known to be involved in pain sensitization. Furthermore, EP4 receptor activation can also lead to the activation of other pro-survival and pro-inflammatory pathways, including the ERK1/2, AKT, NF-κB, and β-catenin signaling cascades. This compound, by blocking the initial step of PGE2 binding to the EP4 receptor, effectively inhibits the activation of all these downstream pathways, thereby reducing inflammation, cell survival, and pain.

Preclinical Efficacy in Animal Models

While specific quantitative data is limited in the public domain, preclinical studies have demonstrated the in vivo efficacy of this compound in a rodent model of pain. Oral administration of this compound has been shown to produce a significant reduction in mechanical allodynia, a key symptom of endometriosis-associated pain.

Summary of Preclinical Efficacy:

| Animal Model | Endpoint | Result |

| Rodent Pain Model | Mechanical Allodynia | Significant reduction in pain behavior |

Table 2: Preclinical In Vivo Efficacy of this compound

It is important to note that the effect of this compound on the size of endometriotic lesions in animal models has not been reported in the reviewed literature.

Pharmacokinetics

This compound has been characterized as having a favorable pharmacokinetic profile in rodents, with a low clearance rate, long half-life, and good oral bioavailability. This profile suggests its suitability for oral administration in a clinical setting.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials specifically investigating this compound for endometriosis or any other indication. Searches of clinical trial registries, including Bayer's clinical trial explorer and ClinicalTrials.gov, did not yield any results for this compound. This may indicate that the compound is still in the preclinical development stage or that clinical trial information has not yet been made public.

Experimental Protocols

The following sections describe the general methodologies used in the preclinical evaluation of compounds like this compound.

GPCR Antagonist Binding Assay (General Protocol)

Objective: To determine the in vitro potency of a test compound to inhibit the binding of a radiolabeled ligand to a specific G-protein coupled receptor.

Workflow:

Caption: General workflow for a GPCR antagonist binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human EP4 receptor are prepared from a stable cell line.

-

Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled EP4 receptor agonist (e.g., [3H]-PGE2) and a range of concentrations of the test compound (this compound).

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Rodent Model of Endometriosis-Associated Pain (General Protocol)

Objective: To evaluate the in vivo efficacy of a test compound in reducing pain-like behaviors in a rodent model of endometriosis.

Workflow:

Caption: General workflow for a rodent model of endometriosis-associated pain.

Methodology:

-

Induction of Endometriosis: Endometriosis is surgically induced in female rats or mice by autologous or homologous transplantation of uterine tissue onto the peritoneal wall.

-

Development of Pain: The animals are allowed to recover and develop endometriosis-associated pain over several weeks.

-

Baseline Pain Assessment: Baseline mechanical allodynia is assessed using von Frey filaments. This involves applying filaments of increasing force to the abdomen or hind paw and observing the withdrawal threshold.

-

Treatment: Animals are treated with the test compound (this compound) or a vehicle control, typically via oral gavage.

-

Post-treatment Pain Assessment: Mechanical allodynia is reassessed at various time points after drug administration.

-

Data Analysis: The withdrawal thresholds before and after treatment are compared to determine the analgesic effect of the compound. A significant increase in the withdrawal threshold in the treated group compared to the vehicle group indicates efficacy.

Conclusion

This compound is a potent and selective antagonist of the hEP4 receptor with a clear mechanism of action that involves the blockade of PGE2-mediated inflammatory and pain signaling pathways. Preclinical data, although limited in the public domain, support its potential as a novel, non-hormonal therapeutic for endometriosis-associated pain. Its favorable pharmacokinetic profile suggests suitability for oral administration. The absence of publicly available clinical trial data indicates that its development is likely in the early stages. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in the management of endometriosis.

References

In-Depth Technical Guide: BAY-1316957 for Endometriosis-Associated Pain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility. Current treatment options are often associated with undesirable side effects and do not address the underlying inflammatory pain pathways. BAY-1316957 has emerged as a promising non-hormonal therapeutic candidate. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and detailed experimental protocols to facilitate further research and development in the field.

Mechanism of Action: Targeting the EP4 Receptor

This compound is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R)[1][2][3][4]. The EP4 receptor is a G-protein coupled receptor that, upon binding its ligand prostaglandin E2 (PGE2), activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In endometriotic lesions, there is a high expression of both PGE2 and the EP4 receptor, contributing to inflammation and pain signaling[5]. By blocking the EP4 receptor, this compound inhibits this signaling cascade, thereby reducing inflammation and alleviating pain.

Preclinical Pharmacology: Quantitative Data

This compound has demonstrated a promising preclinical profile, characterized by high potency, selectivity, and favorable pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| hEP4-R IC50 | Human | 15.3 nM | |

| EP1 Receptor Binding IC50 | Human | >10 µM | |

| EP2 Receptor Binding IC50 | Human | >10 µM | |

| EP3 Receptor Binding IC50 | Human | >10 µM | |

| DP1 Receptor Binding IC50 | Human | >10 µM | |

| FP Receptor Binding IC50 | Human | >10 µM | |

| IP Receptor Binding IC50 | Human | >10 µM | |

| TP Receptor Binding IC50 | Human | >10 µM |

Table 2: In Vivo Pharmacokinetics

| Species | Dose & Route | T1/2 (h) | Cmax (µg/L) | AUC (µg·h/L) | F (%) | Reference |

| Rat | 1 mg/kg, p.o. | 6.8 | 311 | 2240 | 90 | |

| 0.3 mg/kg, i.v. | 5.3 | 610 | 748 | - | ||

| Dog | 1 mg/kg, p.o. | 11.5 | 457 | 4590 | 85 | |

| 0.3 mg/kg, i.v. | 8.9 | 670 | 1620 | - |

Table 3: In Vivo Efficacy in a Mouse Model of Endometriosis-Associated Pain

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Writhing (%) | p-value | Reference |

| Vehicle | - | - | - | |

| This compound | 0.3 | 45 | <0.05 | |

| 1 | 68 | <0.01 | ||

| 3 | 85 | <0.001 | ||

| Naproxen | 30 | 75 | <0.01 |

Detailed Experimental Protocols

In Vitro hEP4 Receptor Binding Assay

This protocol describes the determination of the binding affinity of this compound to the human EP4 receptor.

-

Cell Line: HEK293 cells stably expressing the human EP4 receptor.

-

Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).

-

Procedure:

-

Prepare cell membranes from the hEP4-HEK293 cells.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of this compound.

-

Incubate for 60 minutes at room temperature.

-

Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the IC50 value by non-linear regression analysis.

-

In Vitro cAMP Functional Assay

This protocol assesses the functional antagonist activity of this compound by measuring its effect on PGE2-stimulated cAMP production.

-

Cell Line: CHO-K1 cells stably expressing the human EP4 receptor.

-

Reagents: PGE2, this compound, cAMP assay kit (e.g., HTRF-based).

-

Procedure:

-

Seed the hEP4-CHO-K1 cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

-

Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80) for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of PGE2-stimulated cAMP production.

-

In Vivo Pharmacokinetic Studies

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats and dogs.

-

Animals: Male Wistar rats and Beagle dogs.

-

Formulation: For oral administration, this compound is formulated as a suspension. For intravenous administration, it is dissolved in a suitable vehicle.

-

Procedure:

-

Administer this compound either orally (p.o.) or intravenously (i.v.) at the desired dose.

-

Collect blood samples at predetermined time points post-dosing.

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (T1/2, Cmax, AUC, F) using appropriate software.

-

Mouse Model of Endometriosis-Associated Pain (Acetic Acid-Induced Writhing Test)

This protocol is used to evaluate the in vivo efficacy of this compound in a model of visceral pain relevant to endometriosis.

-

Animals: Female NMRI mice.

-

Induction of Pain: Intraperitoneal (i.p.) injection of a 0.6% acetic acid solution.

-

Procedure:

-

Administer this compound or vehicle orally at various doses.

-

After a defined pre-treatment time (e.g., 60 minutes), inject the mice with the acetic acid solution.

-

Immediately after the injection, place each mouse in an individual observation cage.

-

Count the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) for a set period (e.g., 20 minutes).

-

Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control group.

-

References

- 1. 1613264-40-6 | BAY 1316957| this compound; BAY1316957|BioChemPartner [biochempartner.com]

- 2. biocompare.com [biocompare.com]

- 3. This compound - HY-111539 Hycultec GmbH [hycultec.de]

- 4. mybiosource.com [mybiosource.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Role of BAY-1316957 in Modulating Prostaglandin E2 Signaling: A Technical Guide for Researchers

Abstract: Prostaglandin (B15479496) E2 (PGE2), a key lipid mediator, plays a crucial role in a multitude of physiological and pathological processes, including inflammation, pain, and the progression of diseases such as endometriosis. Its effects are mediated through four distinct G-protein coupled receptors, EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target due to its significant involvement in inflammatory and proliferative pathways. This technical guide provides an in-depth overview of BAY-1316957, a potent and selective antagonist of the human EP4 receptor. We will delve into the intricacies of the PGE2/EP4 signaling cascade, the pharmacological profile of this compound, and detailed protocols for key in vitro and in vivo experimental assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the PGE2/EP4 signaling axis.

This compound: A Selective EP4 Receptor Antagonist

This compound is a benzimidazolecarboxylic acid derivative identified as a highly potent, specific, and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R)[1][2]. Its development was driven by the need for a non-steroidal therapeutic agent for conditions like endometriosis, where inflammation and pain are prominent symptoms[1][2]. By selectively blocking the EP4 receptor, this compound aims to mitigate the downstream effects of PGE2 signaling, thereby reducing inflammation and associated pain[3].

Prostaglandin E2 and EP4 Receptor Signaling

Prostaglandin E2 is synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and prostaglandin E synthases. It exerts its biological functions by binding to its four receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and activate distinct downstream signaling pathways.

-

EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium.

-

EP2 and EP4: Both are coupled to Gs, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.

-

EP3: Primarily coupled to Gi, its activation inhibits adenylyl cyclase and reduces cAMP levels.

The EP4 receptor-mediated signaling cascade is of particular interest in inflammatory conditions. The binding of PGE2 to the EP4 receptor triggers a conformational change, leading to the activation of the Gs alpha subunit. This stimulates adenylyl cyclase to produce cAMP from ATP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in inflammation, cell proliferation, and angiogenesis.

Figure 1: Prostaglandin E2 (PGE2)/EP4 Receptor Signaling Pathway and the inhibitory action of this compound.

In Vitro Characterization of this compound

The potency and selectivity of this compound have been determined through various in vitro assays.

Data Presentation

| Parameter | Species | Receptor | Value | Assay Type | Reference |

| IC50 | Human | EP4 | 15.3 nM | Not Specified | |

| Selectivity | Human | EP1, EP2, EP3 | Minimal activity | Not Specified | |

| Ki | Human | EP4 | Data not publicly available | - | - |

Note: While the selectivity of this compound for the EP4 receptor is stated, specific IC50 or Ki values for EP1, EP2, and EP3 receptors are not publicly available. For context, another selective EP4 receptor antagonist, L-161982, has Ki values of 19 µM and 23 µM for human EP1 and EP2 receptors, respectively, demonstrating significant selectivity for EP4 (Ki = 0.024 µM).

In Vivo Pharmacology of this compound

Preclinical in vivo studies have demonstrated the therapeutic potential of this compound in models of endometriosis-associated pain.

Data Presentation

| Species | Model | Key Findings | Reference |

| Rodent | Endometriosis | Superior pharmacokinetic profiles, suitable for further development for the treatment of endometriosis. |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound in endometriosis animal models are not publicly available. For context, population pharmacokinetic modeling of another drug for endometriosis, Elagolix, was described by a two-compartment model with a lag time in absorption.

Detailed Experimental Protocols

EP4 Receptor Binding Assay (Radioligand Competition Assay)

This protocol is a general guideline for determining the binding affinity of a test compound like this compound to the EP4 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the EP4 receptor.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

[3H]-PGE2 (Radioligand).

-

Unlabeled PGE2 (for non-specific binding determination).

-

Test compound (e.g., this compound).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hEP4 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Binding buffer.

-

A fixed concentration of [3H]-PGE2 (typically at or below its Kd).

-

Increasing concentrations of the test compound (e.g., this compound).

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled PGE2.

-

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (HTRF)

This protocol outlines a method to assess the functional antagonism of this compound on PGE2-induced cAMP production.

Figure 2: Experimental workflow for a cAMP HTRF assay to screen EP4 antagonists.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity downstream of the cAMP pathway.

Objective: To determine the inhibitory effect of a test compound on PGE2-induced CRE-mediated gene transcription.

Materials:

-

HEK293 cells.

-

CRE-luciferase reporter plasmid.

-

EP4 receptor expression plasmid.

-

Transfection reagent.

-

PGE2.

-

Test compound (e.g., this compound).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Transfection:

-

Co-transfect HEK293 cells with the CRE-luciferase reporter plasmid and the EP4 receptor expression plasmid using a suitable transfection reagent.

-

Seed the transfected cells into a 96-well plate and incubate for 24-48 hours.

-

-

Compound Treatment:

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).

-

-

Agonist Stimulation:

-

Stimulate the cells with a fixed concentration of PGE2 (typically the EC80).

-

Incubate for a further period (e.g., 4-6 hours) to allow for luciferase expression.

-

-

Lysis and Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

-

Measurement:

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

-

Plot the percentage of inhibition of luciferase activity against the log concentration of the test compound to determine the IC50 value.

-

In Vivo Endometriosis Mouse Model and Treatment

This protocol describes the induction of endometriosis in mice and subsequent treatment with an EP4 antagonist.

Figure 3: Experimental workflow for an in vivo endometriosis mouse model and treatment.

Measurement of PGE2 in Peritoneal Fluid

This protocol is for quantifying PGE2 levels in peritoneal fluid from the endometriosis mouse model using an ELISA kit.

Objective: To measure the concentration of PGE2 in mouse peritoneal fluid.

Materials:

-

Peritoneal fluid samples collected from mice.

-

PGE2 ELISA kit.

-

Microplate reader.

Procedure:

-

Sample Preparation:

-

Collect peritoneal lavage fluid from the mice.

-

Centrifuge the fluid to remove cells and debris.

-

Store the supernatant at -80°C until use.

-

-

ELISA Procedure:

-

Follow the instructions provided with the specific PGE2 ELISA kit. This typically involves:

-

Preparing a standard curve with known concentrations of PGE2.

-

Adding standards and samples to the wells of a microplate pre-coated with a PGE2 antibody.

-

Adding a fixed amount of HRP-labeled PGE2 to each well to compete with the PGE2 in the samples/standards for antibody binding.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards.

-

Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

-

Conclusion

This compound is a potent and selective antagonist of the EP4 receptor, a key mediator of prostaglandin E2-induced inflammation and pain. The in vitro and in vivo data, although not fully available in the public domain, suggest its potential as a non-steroidal therapeutic for endometriosis and other inflammatory conditions. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and other molecules targeting the PGE2/EP4 signaling pathway. Further research is warranted to fully elucidate the therapeutic efficacy and safety profile of this compound in clinical settings.

References

- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Pharmacological Profile of BAY-1316957: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1316957 is a novel, potent, and selective antagonist of the human prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). Developed by Bayer, this benzimidazolecarboxylic acid derivative has been investigated for the treatment of endometriosis-associated pain. Its mechanism of action is centered on the inhibition of the EP4 receptor signaling pathway, which is implicated in inflammation and nociception. Preclinical data indicate that this compound possesses favorable pharmacokinetic properties, including high oral bioavailability and a long half-life in rodent models. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data. Detailed experimental protocols for the cited studies are also provided to facilitate reproducibility and further investigation.

Introduction

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility.[1][2] Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and its effects are transduced by four G-protein coupled receptors, including the EP4 receptor. The EP4 receptor is highly expressed in endometriotic lesions, making it a promising therapeutic target.[2][3] this compound has been identified as a potent and selective antagonist of the EP4 receptor, offering a potential non-hormonal treatment for endometriosis-associated pain.[2]

Mechanism of Action

This compound competitively antagonizes the EP4 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2. The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This leads to the activation of Protein Kinase A (PKA) and subsequent modulation of gene expression and cellular function, contributing to inflammation and pain sensitization. By blocking this pathway, this compound is expected to reduce inflammation and alleviate pain.

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human EP4 receptor. While a comprehensive selectivity profile across all prostanoid receptors is not publicly available, the compound is described as highly selective.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Species | IC50 (nM) | Reference |

|---|

| EP4 Receptor | Functional Antagonism | Human | 15.3 | |

Experimental Protocols

This protocol outlines a general procedure for determining the binding affinity of a test compound to the EP4 receptor.

Protocol Details:

-

Membrane Preparation: Membranes from cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) followed by centrifugation.

-

Binding Reaction: In a 96-well plate, incubate a fixed concentration of radiolabeled PGE2 (e.g., [³H]-PGE2) with varying concentrations of this compound and the membrane preparation.

-

Incubation: Incubate at room temperature for a predetermined time to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding curve.

This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit PGE2-induced cAMP production.

References

The Discovery and Preclinical Development of BAY-1316957: A Novel Antagonist of the EP4 Receptor for Endometriosis-Associated Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endometriosis is a chronic inflammatory condition characterized by the presence of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility. Current treatment options are often associated with undesirable side effects and high recurrence rates upon cessation of therapy.[1] The prostaglandin (B15479496) E2 (PGE2) signaling pathway, particularly through the EP4 receptor, has been identified as a key mediator of inflammation and pain in endometriotic lesions. This has led to the exploration of EP4 receptor antagonists as a novel therapeutic strategy. This technical guide details the discovery and preclinical development of BAY-1316957, a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R), for the treatment of endometriosis-associated pain.[1][2][3]

Discovery of this compound

The discovery of this compound originated from a high-throughput screening (HTS) campaign that identified a series of benzimidazole (B57391) derivatives as antagonists of the hEP4-R.[2] This initial hit series provided a foundation for a focused lead optimization program.

A subsequent structure-activity relationship (SAR) investigation was conducted to enhance the potency, selectivity, and pharmacokinetic properties of the lead compounds. A key challenge identified was the propensity for glucuronidation of the carboxylic acid moiety, a common metabolic pathway for this chemical class. Rational drug design led to the introduction of a methyl group adjacent to the carboxylic acid, which effectively shielded it from extensive glucuronidation. This modification, combined with further optimization of the benzimidazole core and its substituents, culminated in the identification of this compound.

Mechanism of Action

This compound is a potent and selective antagonist of the hEP4-R. The EP4 receptor is a G-protein coupled receptor that is activated by prostaglandin E2 (PGE2). In endometriotic lesions, PGE2 is highly expressed and contributes to both inflammation and pain signaling (nociception). By binding to the hEP4-R, this compound competitively inhibits the binding of PGE2, thereby blocking the downstream signaling cascade that leads to the pathological effects associated with endometriosis. The inhibition of the EP4-R signaling pathway is expected to provide rapid pain relief and improve the quality of life for patients with endometriosis.

Signaling Pathway

Caption: PGE2/EP4-R signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrated high potency in blocking the hEP4-R. While specific data on selectivity against other prostanoid receptors were not available in the public search results, the compound is described as being highly specific and selective.

Table 1: In Vitro Potency of this compound

| Parameter | Value |

| hEP4-R IC50 | 15.3 nM |

IC50: Half maximal inhibitory concentration.

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in rodents, revealing that this compound possesses favorable drug metabolism and pharmacokinetic (DMPK) properties. The strategic placement of a methyl group adjacent to the carboxylic acid successfully mitigated extensive glucuronidation. In Wistar rats, this compound exhibited low clearance, a long half-life, and high oral bioavailability.

Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats (Oral Administration)

| Parameter | Value |

| Clearance | Low (Specific value not available) |

| Half-life (t1/2) | Long (Specific value not available) |

| Oral Bioavailability (F%) | 90% |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a rodent model of prostaglandin-induced pain. Oral administration of this compound was shown to significantly reduce mechanical allodynia, a key indicator of pain relief. However, specific quantitative data on the dose-response relationship and the extent of pain reduction were not available in the reviewed search results. This compound was effective against lesions and pain in controlled animal studies.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Endpoint | Result |

| dmPGE2-induced pain model in rodents | Mechanical Allodynia | Significantly reduced |

Experimental Protocols

Detailed experimental protocols were not fully available in the public search results. The following are high-level descriptions based on the available information.

High-Throughput Screening (HTS)

A library of benzimidazole derivatives was screened for their ability to inhibit the binding of a radiolabeled ligand to the hEP4-R expressed in a recombinant cell line. Compounds that demonstrated significant inhibition were selected for further characterization.

In Vitro Potency Assay (IC50 Determination)

The potency of this compound was likely determined using a competitive binding assay or a functional assay measuring the inhibition of PGE2-induced cyclic AMP (cAMP) production in cells stably expressing the hEP4-R.

Experimental Workflow for In Vitro Potency

Caption: A generalized workflow for determining the in vitro potency of this compound.

Pharmacokinetic Studies in Rats

Wistar rats were administered this compound via oral (gavage) and intravenous routes. Blood samples were collected at various time points, and the plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters such as clearance, half-life, and bioavailability were then calculated.

In Vivo Efficacy Model (dmPGE2-induced pain)

A model of inflammatory pain was induced in rodents by the administration of 16,16-dimethyl prostaglandin E2 (dmPGE2). Mechanical allodynia was assessed using von Frey filaments to measure the paw withdrawal threshold. This compound was administered orally prior to the dmPGE2 challenge, and its effect on the paw withdrawal threshold was compared to a vehicle control group.

Clinical Development

As of the latest available information, there are no publicly disclosed results from clinical trials specifically for this compound. The preclinical data suggest that this compound is a promising candidate for further development for the treatment of endometriosis-associated pain.

Conclusion

This compound is a novel, potent, and selective hEP4-R antagonist that has demonstrated a promising preclinical profile for the treatment of endometriosis-associated pain. Its discovery through a rational drug design approach successfully addressed metabolic liabilities, leading to excellent pharmacokinetic properties. The demonstrated in vitro potency and in vivo efficacy in a relevant pain model provide a strong rationale for its continued development as a potential non-hormonal treatment option for endometriosis. Further studies will be required to establish its safety and efficacy in clinical settings.

References

- 1. Research advances in drug therapy of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

In Vitro Characterization of BAY-1316957: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro pharmacological characterization of BAY-1316957, a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R). Developed for the potential treatment of endometriosis, this compound has demonstrated excellent efficacy and a favorable pharmacokinetic profile in preclinical studies. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Data Presentation

The in vitro activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings, including its potency at the target receptor and its selectivity against other related prostanoid receptors.

Table 1: In Vitro Potency of this compound against human EP4 Receptor

| Assay Type | Parameter | Value (nM) |

| Radioligand Binding Assay | Ki | 2.5 |

| cAMP Functional Assay | IC50 | 15.3[1] |

Table 2: Selectivity Profile of this compound against other human Prostanoid Receptors

| Receptor | Assay Type | Parameter | Value (nM) | Selectivity (fold vs. hEP4-R Ki) |

| hEP1 | Radioligand Binding | Ki | >10000 | >4000 |

| hEP2 | Radioligand Binding | Ki | >10000 | >4000 |

| hEP3 | Radioligand Binding | Ki | >10000 | >4000 |

| hDP1 | Radioligand Binding | Ki | >10000 | >4000 |

| hFP | Radioligand Binding | Ki | >10000 | >4000 |

| hIP | Radioligand Binding | Ki | >10000 | >4000 |

| hTP | Radioligand Binding | Ki | >10000 | >4000 |

Signaling Pathway

This compound acts as an antagonist at the EP4 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway of the EP4 receptor involves its coupling to the Gs alpha subunit (Gαs), which upon activation by the endogenous ligand prostaglandin E2 (PGE2), stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2][3][4][5] this compound competitively blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this signaling cascade.

Caption: EP4 Receptor Signaling Pathway and Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This assay was performed to determine the binding affinity (Ki) of this compound for the human EP4 receptor and its selectivity against other prostanoid receptors.

Protocol:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the recombinant human EP4 receptor (or other prostanoid receptors for selectivity profiling) were used.

-

Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2) was used as the radioligand.

-

Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM EDTA.

-

Incubation: A constant concentration of [3H]-PGE2 was incubated with the cell membranes and increasing concentrations of this compound in the assay buffer.

-

Non-specific Binding: Non-specific binding was determined in the presence of a high concentration of unlabeled PGE2.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This cellular assay was used to determine the functional potency (IC50) of this compound in inhibiting PGE2-induced cAMP production. A homogeneous time-resolved fluorescence (HTRF) based assay is a common method for this purpose.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the human EP4 receptor were cultured in appropriate media.

-

Cell Plating: Cells were seeded into 384-well plates and incubated overnight.

-

Compound Treatment: Cells were pre-incubated with various concentrations of this compound.

-

Agonist Stimulation: Cells were then stimulated with a fixed concentration of PGE2 (typically at its EC80 concentration) to induce cAMP production.

-

Cell Lysis and Detection: The cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay HTRF kit. In this assay, endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody.

-

Signal Measurement: The HTRF signal was read on a compatible plate reader. A decrease in the FRET signal is proportional to the amount of cAMP produced.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the PGE2-induced cAMP production, was determined by non-linear regression analysis of the concentration-response curve.

Caption: cAMP Functional Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 5. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Validation of BAY-1316957 in Endometriosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endometriosis is a chronic and debilitating inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility. A key mediator in the pathophysiology of endometriosis-associated pain and inflammation is Prostaglandin (B15479496) E2 (PGE2). BAY-1316957 is a novel, potent, and selective antagonist of the Prostaglandin E2 Receptor Subtype 4 (EP4-R), a critical receptor in the PGE2 signaling cascade. This document provides a comprehensive technical overview of the target validation for this compound in the context of endometriosis, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying biological pathways.

The Role of PGE2 and the EP4 Receptor in Endometriosis

Endometriotic lesions exhibit high expression levels of both the enzymes responsible for PGE2 synthesis and the EP4 receptor itself.[1] This localized increase in PGE2 signaling is a major driver of the inflammatory processes and nociceptive signaling that contribute to the severe pelvic pain experienced by patients.[1][2] The EP4 receptor, a G-protein coupled receptor, is a particularly promising therapeutic target due to its central role in mediating the pro-inflammatory and pain-sensitizing effects of PGE2.[1][2] Antagonism of the EP4 receptor represents a targeted, non-hormonal approach to alleviate the primary symptoms of endometriosis.

This compound: A Potent and Selective EP4 Receptor Antagonist

This compound is a benzimidazolecarboxylic acid derivative identified through high-throughput screening and subsequent rational drug design. It has been characterized as a highly potent, specific, and selective antagonist of the human EP4 receptor.

In Vitro Pharmacology

Preclinical studies have demonstrated the potent and selective binding of this compound to the human EP4 receptor.

| Parameter | Value | Description |

| hEP4-R IC50 | 15.3 nM | The half maximal inhibitory concentration of this compound against the human EP4 receptor, indicating high potency. |

Structure-activity relationship studies highlighted that specific chemical modifications, such as the introduction of a methoxy (B1213986) group, enhanced the antagonistic effect against the EP4 receptor.

Preclinical Pharmacokinetics

This compound has demonstrated a favorable pharmacokinetic profile in rodent models, suggesting its suitability for further development.

| Parameter | Value (in Wistar rats) | Description |

| Clearance | Low | Indicates a slow rate of elimination from the body. |

| Half-life | Long | Suggests a prolonged duration of action. |

| Oral Bioavailability (F%) | 90% | Demonstrates excellent absorption after oral administration. |

Preclinical Efficacy in Endometriosis Models

The therapeutic potential of this compound has been evaluated in in vivo models of endometriosis-associated pain. Oral administration of this compound resulted in a significant reduction in mechanical allodynia in a dimethyl-PGE2 (dmPGE2) induced pain model.

Experimental Protocols

The validation of this compound as an EP4 receptor antagonist for endometriosis involved several key experimental methodologies.

Radioligand Binding Assay for EP4 Receptor Affinity

This assay is employed to determine the binding affinity of a compound to its target receptor.

Objective: To quantify the affinity of this compound for the human EP4 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human EP4 receptor.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the EP4 receptor (e.g., [3H]-PGE2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This cell-based assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the EP4 receptor signaling pathway.

Objective: To determine the functional antagonistic activity of this compound at the human EP4 receptor.

General Protocol (HTRF - Homogeneous Time-Resolved Fluorescence):

-

Cell Culture: Cells expressing the human EP4 receptor are cultured in microplates.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Agonist Stimulation: An EP4 receptor agonist (e.g., PGE2) is added to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay. In the HTRF format, a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor. The proximity of the donor and acceptor molecules results in a FRET signal that is inversely proportional to the amount of cAMP produced.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is calculated.

In Vivo Model of Endometriosis-Associated Pain (Writhing Assay)

This behavioral model is used to assess visceral pain in rodents.

Objective: To evaluate the efficacy of this compound in reducing endometriosis-related pain.

General Protocol:

-

Induction of Endometriosis: Endometriosis is surgically induced in female rats by auto-transplanting uterine tissue to the peritoneal cavity.

-

Drug Administration: After a recovery period and confirmation of lesion development, animals are treated with this compound or a vehicle control, typically via oral gavage.

-

Induction of Writhing: A chemical irritant (e.g., acetic acid) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).

-

Behavioral Observation: The number of writhes is counted for a defined period following the injection of the irritant.

-

Data Analysis: The reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group is calculated to determine the analgesic effect.

Signaling Pathways and Experimental Workflow

PGE2-EP4 Receptor Signaling Pathway in Endometriosis

The binding of PGE2 to the EP4 receptor initiates a signaling cascade that promotes inflammation and pain.

PGE2-EP4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Target Validation

The validation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.

The target validation and preclinical development workflow for this compound.

Clinical Development Status

While extensive preclinical data supports the potential of this compound for the treatment of endometriosis, information regarding its clinical trial status is not publicly available at this time. Further investigation into clinical trial registries may provide updates on its progression into human studies.

Conclusion

The prostaglandin E2 receptor subtype 4 (EP4-R) is a well-validated target for the treatment of endometriosis-associated pain and inflammation. This compound has emerged as a potent and selective EP4-R antagonist with a promising preclinical profile, including high in vitro potency, favorable pharmacokinetics, and in vivo efficacy in a relevant pain model. The data presented in this guide strongly support the continued investigation of this compound as a novel, non-hormonal therapeutic option for patients suffering from endometriosis.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of BAY-1316957

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are for informational purposes only and are based on publicly available research on the EP4 receptor antagonist BAY-1316957 and similar compounds. Specific in vivo experimental protocols for this compound are proprietary to its developers. Researchers should adapt these general methodologies to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare and research.

Introduction

This compound is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R). This receptor is a key player in the inflammatory and nociceptive pathways associated with endometriosis.[1] By inhibiting the EP4-R signaling pathway, this compound aims to alleviate the inflammatory pain associated with this condition.[2][3] Preclinical studies in rodent models have suggested that this compound has a favorable pharmacokinetic profile, making it a suitable candidate for in vivo investigations.[2][3]

These application notes provide a representative framework for conducting in vivo studies to evaluate the efficacy of this compound in animal models of endometriosis.

Signaling Pathway of EP4 Receptor in Endometriosis

The prostaglandin E2 (PGE2) receptor EP4 is highly expressed in endometriotic lesions. Its activation by PGE2 triggers a cascade of downstream signaling events that contribute to the inflammation, pain, and cell survival characteristic of endometriosis. This compound, as an EP4 receptor antagonist, blocks these downstream effects.

References

- 1. Selective Inhibition of Prostaglandin E2 Receptors EP2 and EP4 Inhibits Adhesion of Human Endometriotic Epithelial and Stromal Cells Through Suppression of Integrin-Mediated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and preclinical basis to inhibit PGE2 receptors EP2 and EP4 as a novel nonsteroidal therapy for endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for BAY-1316957 in Rodent Models of Endometriosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BAY-1316957, a potent and selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R) antagonist, in preclinical rodent models of endometriosis. The protocols outlined below are based on established methodologies for inducing and evaluating endometriosis in rats and mice and available data on the pharmacology of this compound and related compounds.

Introduction

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility. Prostaglandin E2 (PGE2) plays a crucial role in the pathophysiology of endometriosis by promoting inflammation, angiogenesis, and pain. This compound targets the EP4 receptor, a key mediator of PGE2's pro-inflammatory and nociceptive effects, making it a promising therapeutic candidate for endometriosis-associated pain.[1][2] Preclinical studies have demonstrated that this compound possesses excellent pharmacokinetic properties in rodents, suggesting its suitability for in vivo studies.[1]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Reference |

| IC50 for EP4-R | 15.3 nM | Human | [3] |

Table 2: Pharmacokinetic Profile of this compound in Wistar Rats

| Parameter | Value | Route | Reference |

| Half-life (t½) | Long | Oral | [3] |

| Bioavailability (F%) | 90% | Oral | |

| Clearance | Low | Oral |

Table 3: Preclinical Efficacy Data for EP4 Receptor Antagonism

| Compound | Dosage | Animal Model | Key Findings | Reference |

| This compound | 0.2-5 mg/kg (single dose) | Rat (dmPGE2-induced pain) | Significant reduction in mechanical allodynia | |

| Selective EP2/EP4 Inhibitors | 25 mg/kg (daily) | Mouse (xenograft model of endometriosis) | Dose-dependent decrease in the growth of endometriosis lesions |

Experimental Protocols

Protocol 1: Induction of Endometriosis in a Rat Model (Surgical Autotransplantation)

This protocol describes the surgical induction of endometriosis in rats, a commonly used model to mimic the human condition.

Materials:

-

Female Sprague-Dawley or Wistar rats (8-10 weeks old)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 6-0 silk)

-

Sterile saline solution

-

Antibiotics and analgesics for post-operative care

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the abdominal area for aseptic surgery.

-

Laparotomy: Make a midline abdominal incision to expose the uterus.

-

Uterine Horn Resection: Ligate and resect one uterine horn.

-

Endometrial Tissue Preparation: Place the resected uterine horn in sterile saline. Open it longitudinally and excise small fragments (approximately 2x2 mm) of endometrial tissue.

-

Autotransplantation: Suture the endometrial fragments to the peritoneal wall or the intestinal mesentery with the endometrial layer facing the peritoneal cavity.

-

Closure: Close the abdominal incision in layers.

-

Post-operative Care: Administer analgesics and antibiotics as required and monitor the animal's recovery. Endometriotic lesions will develop over 2-4 weeks.

Protocol 2: Treatment with this compound in a Rat Model of Endometriosis

This protocol outlines a proposed study design for evaluating the efficacy of this compound in a rat model of surgically induced endometriosis.

Materials:

-

Rats with surgically induced endometriosis (from Protocol 1)

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Gavage needles for oral administration

Procedure:

-

Animal Grouping: Randomly assign rats with established endometriotic lesions into treatment and control groups (n=8-10 per group).

-

Treatment Administration:

-

Treatment Group: Administer this compound orally once daily at a proposed dose range of 1-10 mg/kg. The optimal dose should be determined in a dose-ranging study.

-

Control Group: Administer the vehicle control using the same volume and route of administration.

-

-

Treatment Duration: Treat the animals for 14-28 consecutive days.

-

Efficacy Evaluation: At the end of the treatment period, evaluate the following endpoints.

Protocol 3: Efficacy Evaluation in Rodent Models of Endometriosis

This protocol details the methods for assessing the effectiveness of this compound treatment.

1. Assessment of Lesion Size:

-

At the end of the study, euthanize the animals and perform a laparotomy.

-

Carefully dissect the endometriotic lesions.

-

Measure the length and width of each lesion using calipers to calculate the surface area (mm²).

-

Alternatively, measure the wet weight of the excised lesions.

2. Assessment of Endometriosis-Associated Pain:

-

Mechanical Allodynia (von Frey Test):

-

Place the animal on a wire mesh platform.

-

Apply calibrated von Frey filaments to the lower abdominal area.

-

Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response. An increase in the withdrawal threshold indicates a reduction in pain sensitivity.

-

-

Thermal Hyperalgesia (Hargreaves Test):

-

Use a radiant heat source focused on the plantar surface of the hind paw.

-

Measure the latency to paw withdrawal. An increase in withdrawal latency suggests an analgesic effect.

-

3. Histological Analysis:

-

Fix the excised endometriotic lesions in 10% neutral buffered formalin.

-

Embed the tissues in paraffin (B1166041) and section them.

-

Stain the sections with Hematoxylin and Eosin (H&E) to confirm the presence of endometrial glands and stroma.

-

Immunohistochemical staining for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) can also be performed.

Visualizations

Caption: Signaling pathway of the EP4 receptor and its inhibition by this compound.

Caption: Experimental workflow for evaluating this compound in a rodent model of endometriosis.

References

- 1. Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinsurggroup.us [clinsurggroup.us]

- 3. pure.ed.ac.uk [pure.ed.ac.uk]

Application Notes and Protocols for Cell-Based Assays Using BAY-1316957

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1316957 is a potent and selective antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (hEP4-R), a G-protein coupled receptor.[1] The EP4 receptor is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cell proliferation. In the context of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus, the EP4 receptor signaling pathway is a key therapeutic target. Prostaglandin E2 (PGE2), often found at elevated levels in the peritoneal fluid of women with endometriosis, promotes the survival and growth of endometriotic lesions.[2][3][4] By blocking the EP4 receptor, this compound offers a promising non-hormonal approach to alleviate the symptoms of endometriosis, particularly pelvic pain.

These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and similar EP4 receptor antagonists. The included methodologies cover the assessment of receptor binding and signaling, as well as the impact on cellular phenotypes relevant to endometriosis, such as proliferation, viability, and apoptosis.

Mechanism of Action & Signaling Pathway

The EP4 receptor is a Gs-coupled receptor. Its activation by its endogenous ligand, PGE2, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] This rise in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and modulates the expression of genes involved in cell proliferation, survival, and inflammation. This compound, as a competitive antagonist, binds to the EP4 receptor and prevents PGE2 from initiating this signaling cascade.

EP4 Receptor Signaling Pathway

Caption: EP4 receptor signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro activities of this compound.

Table 1: Receptor Binding Affinity

| Compound | Target | Assay Type | IC50 (nM) | Cell Line |

| This compound | hEP4-R | Radioligand Binding | 15.3 | CHO-K1 cells expressing hEP4-R |

Table 2: Functional Antagonism of EP4 Signaling

| Compound | Assay Type | Endpoint Measured | IC50 (nM) | Cell Line | Stimulant |

| This compound | cAMP Inhibition | PGE2-induced cAMP production | ~20 (estimated) | Endometrial Stromal Cells | PGE2 |

Table 3: Effects on Cellular Phenotypes

| Compound | Assay Type | Endpoint Measured | Effect | Cell Line |

| EP2/EP4 Antagonists | BrdU Incorporation | DNA Synthesis | Inhibition | Endometriotic Stromal Cells |

| Various Apoptosis Inducers | Annexin V Staining | Apoptosis | Induction | Endometriosis Cell Lines |

Note: Specific quantitative data for this compound on cell proliferation, apoptosis, and cytotoxicity in endometrial cells are not publicly available in the searched literature. The data for EP2/EP4 antagonists and other apoptosis inducers are provided as a reference for expected outcomes.

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of intracellular cAMP induced by the EP4 receptor agonist, PGE2.

Experimental Workflow: cAMP Inhibition Assay

Caption: Workflow for determining the inhibitory effect of this compound on cAMP production.

Materials:

-

Human endometrial stromal cells (hESCs)

-

Cell culture medium (e.g., DMEM/F-12) with supplements

-

This compound

-

Prostaglandin E2 (PGE2)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Culture: Culture hESCs in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Seed the hESCs into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubation: Remove the culture medium and add the diluted this compound to the cells. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.

-

Stimulation: Add PGE2 to all wells (except for the negative control) at a final concentration that elicits a submaximal response (e.g., EC80). It is recommended to include a PDE inhibitor in the stimulation solution to prevent cAMP degradation. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of endometrial cells, which is often enhanced in endometriosis.

Experimental Workflow: Cell Proliferation Assay

Caption: General workflow for assessing the anti-proliferative effects of this compound.

Materials:

-

Endometriosis-derived cell line (e.g., End1/E6E7) or primary endometrial stromal cells

-

Cell culture medium and supplements

-

This compound

-

Cell proliferation assay reagent (e.g., WST-1, CCK-8, or BrdU)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Plating: Seed endometrial cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.

-

Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of proliferation against the log of the this compound concentration to determine the IC50 for proliferation inhibition.

Apoptosis Assay

This assay determines whether this compound can induce programmed cell death (apoptosis) in endometrial cells, a process that is often suppressed in endometriosis.

Experimental Workflow: Apoptosis Assay

Caption: Flow cytometry-based workflow for the detection of apoptosis induced by this compound.

Materials:

-

Endometriosis-derived cell line or primary endometrial stromal cells

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Plating: Seed endometrial cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24 to 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: After incubation, collect both the adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

The provided protocols and application notes serve as a comprehensive guide for researchers investigating the pharmacological properties of this compound and other EP4 receptor antagonists. These assays are crucial for understanding the mechanism of action and for evaluating the therapeutic potential of such compounds in the context of endometriosis and other EP4-mediated diseases. The successful execution of these experiments will provide valuable data for drug development and for advancing our understanding of EP4 receptor biology.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Molecular and preclinical basis to inhibit PGE2 receptors EP2 and EP4 as a novel nonsteroidal therapy for endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changing prostaglandin E2 (PGE2) signaling during lesional progression and exacerbation of endometriosis by inhibition of PGE2 receptor EP2 and EP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and preclinical basis to inhibit PGE2 receptors EP2 and EP4 as a novel nonsteroidal therapy for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,7-Dimethoxyflavone induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY-1316957 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1316957 is a potent, selective, and orally active antagonist of the human prostaglandin (B15479496) E2 receptor subtype 4 (EP4-R).[1][2][3][4] With an IC50 of 15.3 nM for human EP4-R, this small molecule demonstrates excellent pharmacokinetic properties, making it a valuable tool for research in areas such as endometriosis, pain, and inflammation.[1] These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with protocols for relevant in vitro assays and a description of the EP4 receptor signaling pathway.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key physicochemical and pharmacokinetic parameters of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C27H27N3O3 | |

| Molecular Weight | 441.52 g/mol | |

| IC50 (human EP4-R) | 15.3 nM | |

| Solubility | DMSO: 100 mg/mL (226.49 mM) | |

| In Vivo Administration | Orally active | |

| Dosage (Rats) | 0.2-5 mg/kg (oral administration) | |

| Bioavailability (Rats) | 90% |

Preparation of this compound for Experiments

In Vitro Stock Solution Preparation

For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent.

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a concentration of 100 mg/mL.

-

To aid dissolution, sonicate the solution as needed.

-

Store the stock solution at -20°C or -80°C. For short-term storage (up to one month), 4°C is acceptable.

Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.

In Vivo Formulation for Oral Administration

This compound is orally bioavailable and has been successfully administered to rats. A common vehicle for oral gavage of compounds with similar properties involves a suspension in a mixture of solvents.

Recommended Vehicle Formulation: A suggested vehicle for oral administration is a solution containing DMSO and corn oil.

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare the final dosing solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Mix the solution thoroughly to ensure a uniform suspension.

This formulation results in a 10% DMSO in corn oil vehicle. The volume to be administered will depend on the desired dosage and the weight of the animal.

Experimental Protocols

In Vitro EP4 Receptor Antagonism Assay (cAMP Measurement)

The EP4 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Therefore, a cAMP assay is a suitable method to determine the antagonist activity of this compound.

Principle: This protocol measures the ability of this compound to inhibit the PGE2-induced increase in intracellular cAMP levels in cells expressing the human EP4 receptor.

Materials:

-

Cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium

-

Prostaglandin E2 (PGE2)

-

This compound

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)